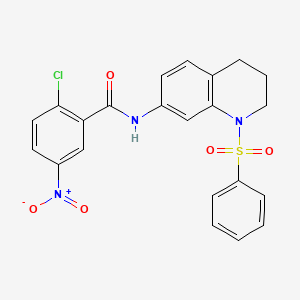![molecular formula C8H11F3N4O B2766752 N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 925200-32-4](/img/structure/B2766752.png)
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, or N-acetyl-2-aminoethyl-3-trifluoromethylpyrazole, is a novel and potent small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides and is essential for the growth and survival of a wide range of organisms, including bacteria, fungi, and cancer cells. N-acetyl-2-aminoethyl-3-trifluoromethylpyrazole has been studied for its potential use in the treatment of a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been utilized in the synthesis of novel coordination complexes. A study by Chkirate et al. (2019) involved synthesizing Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, as assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study highlights the potential of these complexes in scientific research focused on exploring new antioxidant agents (Chkirate et al., 2019).
Synthesis of Novel Compounds
Panchal and Patel (2011) reported the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, which involved the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide. This research contributes to the synthesis of new compounds, expanding the applications of pyrazole-acetamide derivatives in chemical synthesis (Panchal & Patel, 2011).
Antitumor and Antioxidant Evaluation
A study by Hamama et al. (2013) involved the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, starting with the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This research is significant for exploring the antitumor and antioxidant properties of the synthesized compounds, contributing to medicinal chemistry and pharmacological studies (Hamama et al., 2013).
Corrosion Inhibition
Yıldırım and Çetin (2008) investigated the use of acetamide derivatives, including pyrazole-acetamide compounds, as corrosion inhibitors. This research is pivotal in exploring new materials that can efficiently prevent corrosion, particularly in industrial applications (Yıldırım & Çetin, 2008).
Chemoselective Acetylation
Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-Aminophenol using immobilized lipase, involving N-(2-Hydroxyphenyl)acetamide, a derivative in the same chemical family as N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. This research has implications in the synthesis of pharmaceuticals, particularly in the context of developing antimalarial drugs (Magadum & Yadav, 2018).
Antibacterial Activity
Chkirate et al. (2022) synthesized mononuclear coordination complexes using pyrazole-acetamide derivatives and assessed their antibacterial activity. This research is crucial in the development of new antibacterial agents, highlighting the potential medical applications of these compounds (Chkirate et al., 2022).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-4-15(14-6)5-7(16)13-3-2-12/h1,4H,2-3,5,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZZQFWMEWGLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)
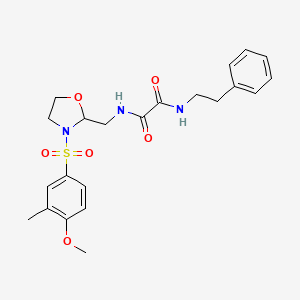

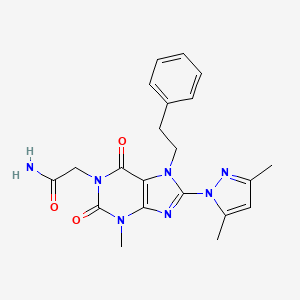
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)
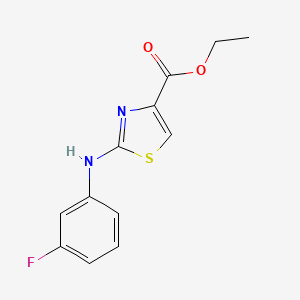
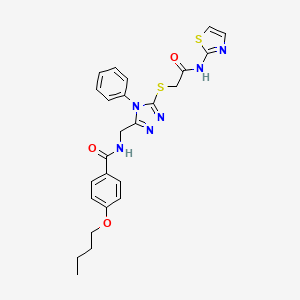
![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)
![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)
